molecular formula C10H10N6O B3021115 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 607368-87-6

4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B3021115
CAS RN: 607368-87-6
M. Wt: 230.23 g/mol
InChI Key: UGHABJRZQKZAHP-UHFFFAOYSA-N
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Description

“4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine” is a compound that belongs to the class of imidazopyridines . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole is a crucial synthon in the development of new drugs . The synthesis of imidazopyridines has been achieved by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7N3O . The structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The average mass of “this compound” is 161.161 Da .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine have been explored for their potential in various biological applications. For instance, the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents have been investigated. However, despite some compounds showing good cytoprotective properties, none displayed significant antisecretory activity in the gastric fistula rat model (Starrett et al., 1989).

Protein Kinase Inhibition

The imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template has shown promise in the inhibition of protein kinases. Specifically, it has been optimized for mitogen and stress-activated protein kinase-1 (MSK-1) inhibitory activity, demonstrating selectivity over other kinases. This highlights its potential in targeted therapeutic strategies (Bamford et al., 2005).

Antifungal and Antimicrobial Activities

Certain derivatives of imidazo[1,2-a]pyridines, which are structurally related to this compound, have been synthesized and evaluated for their antifungal activities. Some of these compounds showed moderate antifungal activity, indicating their potential use in developing new antimicrobial agents (Göktaş et al., 2014).

Potential Anticoagulant Agents

Research has also been conducted on derivatives of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one, a compound closely related to the chemical , for their anticoagulant properties. Some of these derivatives exhibited notable anticoagulant abilities, suggesting their potential application in the development of new anticoagulant drugs (Yang et al., 2015).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Future Directions

The future directions for “4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine” and similar compounds could involve further exploration of their therapeutic potential. Imidazole has become an important synthon in the development of new drugs, and its derivatives show a broad range of biological activities . Therefore, there is potential for the development of novel drugs that overcome current public health problems .

properties

IUPAC Name

4-(1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c1-2-16-7-3-4-12-5-6(7)13-10(16)8-9(11)15-17-14-8/h3-5H,2H2,1H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHABJRZQKZAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635316
Record name 4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

607368-87-6
Record name 4-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Step 3 (200 mg, 1.1 mmol) in methanol (4 ml) and 2N hydrochloric acid (4 ml) was treated portionwise with sodium nitrite (150 mg, 2.2 mmol) and stirred at room temperature for 2 hours. The pH of the mixture was adjusted to 12 by addition of 50% sodium hydroxide solution and a 50% solution of hydroxylamine in water (3 ml) was added. The mixture was heated at 90° C. for 2.5 hours and the reaction allowed to cool to room temperature. The resulting precipitate was filtered and dried in vacuo to afford the title compound (110 mg, 43%); MS (ES+) m/e 231 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

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